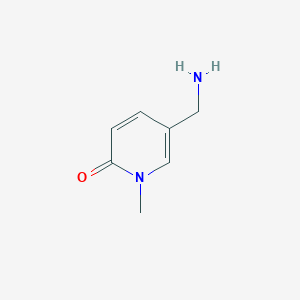

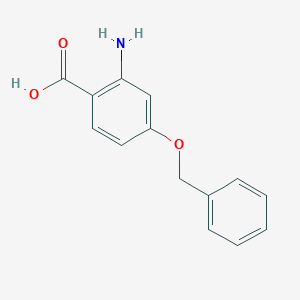

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” is a derivative of 1H-1,2,3-triazol-1-yl acetic acid . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity. It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Synthesis Analysis

A synthetic approach to 1H-1,2,3-triazol-1-yl acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Based on this strategy, 1,5-disubstituted 1,2,3-triazoles were prepared from available reagents under metal-free conditions .Molecular Structure Analysis

The molecular structure of “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” can be analyzed using different spectral techniques. For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis

The synthesis of 1H-1,2,3-triazol-1-yl acetic acids often involves 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . The use of Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds has also been studied for preparing compounds of this type .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” can be determined using various techniques. For example, the melting point can be determined experimentally . The NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule .科学的研究の応用

Drug Discovery

1,2,3-Triazoles, the core structure of the compound , have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are also used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles have been used extensively . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond .

Supramolecular Chemistry

1,2,3-Triazoles have found applications in supramolecular chemistry . They can mimic an E or a Z amide bond, which makes them versatile in this field .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . This involves using the compound to link two molecules together, which is a common technique in biological research .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used for various purposes . For example, they are used in the synthesis of compounds that exhibited antifungal activity , antimicrobial activity , and antiviral activity .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . This involves using the compound as a fluorescent probe to visualize and track the movement of molecules in cells .

Materials Science

In materials science, 1,2,3-triazoles have been used for various applications . For example, they have been used in the synthesis of compounds that can stimulate root growth .

作用機序

Target of Action

It’s known that the 1,2,3-triazole ring is a structural fragment that can form hydrogen bonds, which is important for binding with biological targets . This compound may have potential interactions with various biological targets due to its structural similarity with other triazole derivatives.

Mode of Action

Triazole derivatives are known to interact with their targets through hydrogen bonding due to the presence of the triazole ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Triazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The solubility and stability of triazole derivatives can influence their bioavailability .

Result of Action

Triazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

特性

IUPAC Name |

2-(4-formyltriazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c9-3-4-1-8(7-6-4)2-5(10)11/h1,3H,2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGBEEROVNQAAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CC(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)